N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide
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Overview
Description
N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by the presence of a dibenzazepine core, which is a tricyclic structure, and a propyl chain linked to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide typically involves the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as biphenyl derivatives, under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the dibenzazepine core is replaced by a propyl group.
Formation of the Acetamide Group: The final step involves the acylation of the propylamine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dibenzazepine core or propyl chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic properties, such as its use in the treatment of neurological disorders and as an antidepressant.
Mechanism of Action
The mechanism of action of N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of transporter proteins responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar dibenzazepine core structure.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant with a slightly different structure but similar therapeutic effects.
Uniqueness
N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds. Its unique propyl chain and acetamide group may influence its interaction with molecular targets and its overall efficacy and safety profile.
Properties
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16(23)21(2)14-7-15-22-19-10-5-3-8-17(19)12-13-18-9-4-6-11-20(18)22/h3-6,8-11H,7,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKJDYQMSWTPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943129 |
Source
|
Record name | N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23047-26-9, 20872-53-1 |
Source
|
Record name | N-Acetyldesipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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